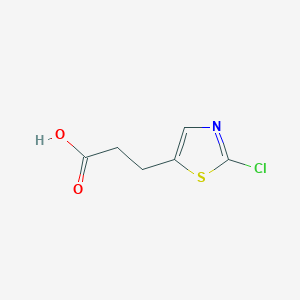
3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid is an organic compound that features a thiazole ring substituted with a chlorine atom at the second position and a propanoic acid group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the propanoic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-chloroacetyl chloride and thiourea, the thiazole ring can be formed, which is then followed by the addition of a propanoic acid group through a series of reactions involving intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiazole ring or the propanoic acid group.
Substitution: The chlorine atom on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atom and propanoic acid group may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: This compound has an amino group instead of a chlorine atom, which may alter its chemical reactivity and biological activity.
2-(2-Chloro-1,3-thiazol-5-yl)acetic acid: Similar structure but with an acetic acid group, which may affect its solubility and reactivity.
5-(2-Chloro-1,3-thiazol-4-yl)pentanoic acid: A longer carbon chain that may influence its physical properties and applications.
Uniqueness: 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C6H6ClNO2S |
|---|---|
分子量 |
191.64 g/mol |
IUPAC名 |
3-(2-chloro-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H6ClNO2S/c7-6-8-3-4(11-6)1-2-5(9)10/h3H,1-2H2,(H,9,10) |
InChIキー |
GDHJKZVYCGLEJP-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)Cl)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


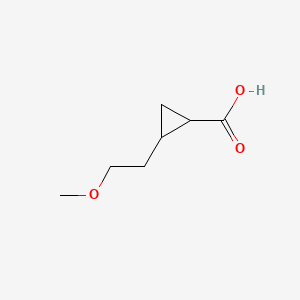


![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
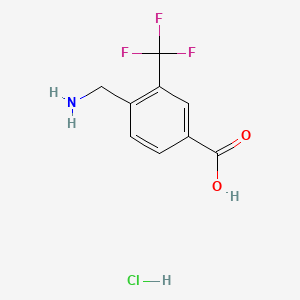

![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
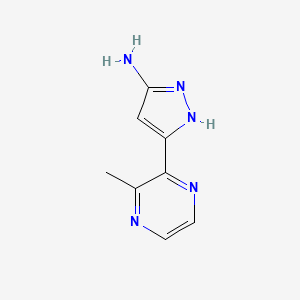
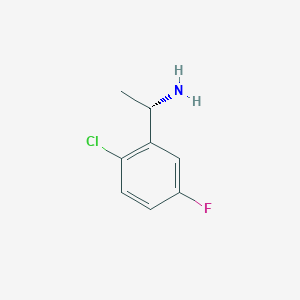
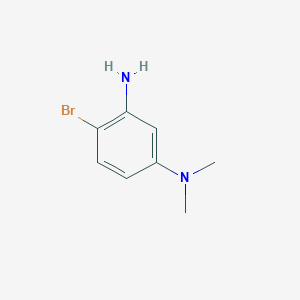
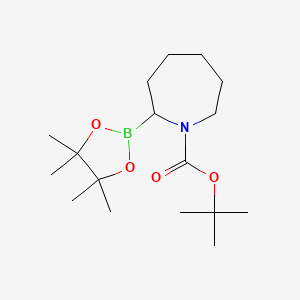
![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)


